3-Bromoperylene

Description

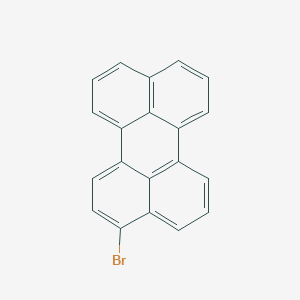

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromoperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Br/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBMCEWKAPSTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473295 | |

| Record name | 3-bromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23683-68-3 | |

| Record name | 3-bromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromoperylene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Bromoperylene, a key building block in the development of advanced organic materials. The information is curated for professionals in research, chemical sciences, and drug development, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a perylene core substituted with a single bromine atom at the 3-position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 23683-68-3[1][2] |

| Molecular Formula | C₂₀H₁₁Br[1][2] |

| Molecular Weight | 331.21 g/mol [2] |

| Canonical SMILES | C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br[1] |

| InChI Key | GPBMCEWKAPSTOU-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 245-246 °C | [4] |

| Boiling Point | 512.0 ± 19.0 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Soluble in dichloromethane; used in chromatography with dichloromethane/hexane mixtures.[6] Further quantitative data is not readily available. | [6] |

| Storage | Store at room temperature in a dry, sealed container.[2] | [2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of perylene using N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis from Perylene

This protocol is adapted from established literature procedures.[6]

Materials:

-

Perylene

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve perylene (1.0 eq.) in dichloromethane.

-

Slowly add a solution of N-bromosuccinimide (1.1 eq.) in dichloromethane to the perylene solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane as the eluent.

-

Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a yellow crystalline solid.

References

- 1. This compound | C20H11Br | CID 11809703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromoperylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and photophysical properties of 3-Bromoperylene (CAS No: 23683-68-3), a key intermediate and fluorescent scaffold in the fields of organic electronics, materials science, and biomedical research. This document collates essential data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and application, designed to be a vital resource for researchers and developers.

Core Physical and Chemical Properties

This compound is a solid aromatic hydrocarbon distinguished by its perylene core, a polycyclic aromatic hydrocarbon known for its excellent thermal stability and unique optoelectronic properties. The introduction of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, particularly for palladium-catalyzed cross-coupling reactions, without significantly quenching the inherent fluorescence of the perylene moiety.[1]

Tabulated Physical Data

The fundamental physical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₁Br | [1][2][3] |

| Molecular Weight | 331.21 g/mol | [1][2][3] |

| Physical Form | Solid | [3][4] |

| Melting Point | 245-246 °C | [3][4] |

| Boiling Point | 512.0 ± 19.0 °C at 760 mmHg | [1][3][4] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 261.6 ± 15.9 °C | [1] |

| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C | [1] |

| Index of Refraction | 1.890 | [1] |

| LogP (calculated) | 6.4 - 7.17 | [1][2] |

| Exact Mass | 330.00441 Da | [1][2] |

| Purity (typical) | ≥90% | [3][4] |

| Storage Temperature | Room Temperature | [3][4] |

Spectroscopic and Photophysical Properties

The extended π-conjugated system of the perylene core governs the spectroscopic properties of this compound, making it a highly fluorescent compound.

UV-Visible Absorption and Fluorescence Emission

The introduction of a halogen atom, such as bromine, onto an aromatic ring typically results in a bathochromic (red) shift of the absorption and emission spectra due to the "heavy atom effect" and electronic perturbations. Therefore, the λmax and λem for this compound are expected to be at slightly longer wavelengths compared to unsubstituted perylene. The exact shift is dependent on the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a critical tool for confirming the structure of this compound. Due to the complex, fused-ring system, the aromatic region of the spectrum displays a series of multiplets.

¹H-NMR (400MHz, CDCl₃) δ: 8.28-8.17 (m, 3H), 8.14-8.09 (m, 1H), 8.04-7.98 (m, 1H), 7.80-7.78 (m, 1H), 7.72-7.68 (m, 2H), 7.59 (t, J=4.4Hz, 1H), 7.51-7.46 (m, 2H).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound.

ESI-MS (C₂₀H₁₁Br):

-

Calculated: 330.00 Da

-

Measured: 331.9 [M+H]⁺

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a glass capillary tube to a height of 2-3 mm. The tube is tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar) alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point (245°C).

-

Measurement: The heating rate is then reduced to ~2°C per minute.

-

Data Recording: The temperature at which the first crystal begins to melt (onset) and the temperature at which the last crystal disappears (completion) are recorded as the melting point range. For a pure compound, this range should be narrow.

UV-Visible Absorption Spectroscopy

-

Solution Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF) in a volumetric flask. A dilute working solution (typically in the micromolar range) is prepared from the stock solution to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a solvent blank (the pure solvent used for the sample).

-

Measurement: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorption spectrum is recorded over a relevant wavelength range (e.g., 300-600 nm for perylene derivatives).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Fluorescence Spectroscopy

-

Solution Preparation: A very dilute solution (often nanomolar to low micromolar concentration) of this compound is prepared in a spectroscopic grade, non-quenching solvent.

-

Spectrofluorometer Setup: The spectrofluorometer is configured by setting the excitation wavelength, which is typically the λmax determined from the UV-Vis absorption spectrum.

-

Measurement: The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength (e.g., 450-700 nm).

-

Data Analysis: The wavelength of maximum fluorescence intensity (λem) is determined from the emission spectrum. The difference between the excitation maximum and the emission maximum is the Stokes shift.

¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID).

-

Data Processing: The FID is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to confirm the molecular structure.

Synthesis and Application Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

Synthesis of this compound

The synthesis typically involves the electrophilic bromination of perylene using a brominating agent like N-Bromosuccinimide (NBS).

Palladium-Catalyzed Suzuki Cross-Coupling

This compound is an excellent substrate for Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce new functional groups onto the perylene core.

References

- 1. biosynth.com [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C20H11Br | CID 11809703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]

- 5. Absorption [Perylene] | AAT Bioquest [aatbio.com]

3-Bromoperylene (CAS No. 23683-68-3): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromoperylene, a key intermediate in the synthesis of advanced materials for organic electronics. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and discusses its applications, primarily in the field of materials science. While the perylene core is of interest in various research areas, it is important to note that extensive literature searches have revealed no significant data on the biological activity, cytotoxicity, or application of this compound in drug development or associated signaling pathways.

Core Properties and Specifications

This compound is a solid, yellow crystalline compound.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 23683-68-3 | [1][2] |

| Molecular Formula | C₂₀H₁₁Br | [1][2] |

| Molecular Weight | 331.21 g/mol | [1] |

| Appearance | Yellow Crystalline Solid | [1] |

| Melting Point | 245-246 °C | [2] |

| Boiling Point | 512.0 ± 19.0 °C at 760 mmHg | [2] |

| Purity | Typically ≥90% | [2][3] |

| InChI Key | GPBMCEWKAPSTOU-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | Reference(s) |

| ¹H-NMR (400MHz, CDCl₃) δ (ppm) | 7.46-7.51 (m, 2H), 7.59 (t, J=4.4Hz, 1H), 7.68-7.72 (m, 2H), 7.78-7.80 (m, 1H), 7.98-8.04 (m, 1H), 8.09-8.14 (m, 1H), 8.17- 8.28 (m, 3H) | [1] |

| ESI-MS (C₂₀H₁₁Br) | Calculated: 330.00; Measured: 331.9 [M+H]⁺ | [1] |

Synthesis and Reactivity

This compound is most commonly synthesized via the electrophilic bromination of perylene using N-bromosuccinimide (NBS). This reaction provides a straightforward method to introduce a bromine atom onto the perylene core, which can then serve as a handle for further functionalization through cross-coupling reactions.

Experimental Protocol: Synthesis of this compound from Perylene

This protocol is adapted from established literature procedures.[1]

Materials:

-

Perylene (3.0 g, 11 mmol)

-

N-bromosuccinimide (NBS) (2.11 g, 12 mmol, 1.1 eq.)

-

Dichloromethane (CH₂Cl₂) (700 mL)

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

Dissolve 3.0 g (11 mmol) of perylene in 700 mL of dichloromethane in a suitable reaction flask. Stir the solution for 5 minutes until the perylene is completely dissolved.

-

Slowly add 2.11 g (12 mmol, 1.1 eq.) of N-bromosuccinimide to the solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Upon completion, purify the reaction mixture by silica gel column chromatography using a solvent system of dichloromethane:hexane (1:1 v/v) to remove unreacted NBS and other impurities.

-

Collect the fractions containing the desired product.

-

Concentrate the collected fractions under reduced pressure to yield this compound as a yellow crystalline solid. The typical reported yield is around 90%.[1]

-

Confirm the structure of the product using ¹H-NMR and ESI-MS.[1]

References

- 1. Perylene-Based Liquid Crystals as Materials for Organic Electronics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Influence of the Chemical Structure of Perylene Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Bromoperylene (NMR, UV-Vis, Fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Bromoperylene, a key intermediate in the synthesis of functional dyes and materials. The document focuses on its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopic data, offering a valuable resource for the characterization and application of this compound.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. It is important to note that while UV-Vis and Fluorescence data are available, detailed and publicly accessible ¹H and ¹³C NMR spectra with full assignments are not readily found in the literature. The data presented herein is a compilation of the best available information.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

Definitive, high-resolution ¹H and ¹³C NMR spectra with complete assignments for this compound are not widely available in peer-reviewed literature or public spectral databases. Researchers synthesizing or using this compound are advised to acquire their own NMR data for full characterization. The expected aromatic proton signals would appear in the range of 7.5-8.5 ppm, with complex splitting patterns characteristic of the perylene core. The carbon signals would be expected in the aromatic region of the ¹³C NMR spectrum (typically 120-140 ppm).

Table 2: UV-Vis Absorption and Fluorescence Emission Data for this compound in Toluene

| Parameter | Wavelength (nm) | Source |

| UV-Vis Absorption (λ_max) | ~440, ~465 | Estimated from graphical data |

| Fluorescence Emission (λ_em) | ~475, ~505 | Estimated from graphical data |

Note: The UV-Vis and fluorescence data are estimated from the normalized spectra of bromoperylene precursors presented in a research publication. The spectra exhibit the characteristic vibronic structure of the perylene chromophore.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data for this compound. These protocols are based on standard practices for the analysis of polycyclic aromatic hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, THF-d₈, or C₂D₂Cl₄). The choice of solvent may depend on the solubility of the sample and the desired temperature for the experiment.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the internal standard.

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

-

Assign the chemical shifts in the ¹³C NMR spectrum.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) of this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., toluene, dichloromethane, or THF) of a known concentration (e.g., 1 x 10⁻⁴ M).

-

From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M. The absorbance values should ideally be within the linear range of the instrument (typically 0.1 to 1.0).

Measurement Protocol:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of each diluted solution from approximately 300 to 600 nm.

-

Identify the wavelengths of maximum absorbance (λ_max).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λ_em) of this compound.

Instrumentation: A spectrofluorometer.

Sample Preparation:

-

Use the same solutions prepared for the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

Measurement Protocol:

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum (e.g., ~440 nm).

-

Record the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to approximately 700 nm.

-

Identify the wavelengths of maximum fluorescence emission (λ_em).

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: A flowchart illustrating the key steps in the spectroscopic analysis of this compound.

A Technical Guide to the Electrophilic Bromination of Perylene for the Synthesis of 3-Bromoperylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Bromoperylene via the electrophilic bromination of perylene. The document details the necessary reagents, reaction conditions, and purification methods, supported by quantitative data and characterization results.

Introduction

Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in materials science and electronics due to their unique photophysical and electronic properties. The functionalization of the perylene core is crucial for tuning these properties and for the development of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.

The selective introduction of a bromine atom onto the perylene skeleton, specifically at the 3-position, yields this compound. This compound serves as a versatile building block for further chemical modifications through cross-coupling reactions, enabling the synthesis of more complex perylene-based architectures. This guide focuses on a reliable and efficient method for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent.

Reaction Scheme

The electrophilic bromination of perylene to yield this compound proceeds as follows:

The reaction is typically carried out in a chlorinated solvent at room temperature. The use of NBS provides a mild and selective method for the monobromination of the perylene core.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established methods.[1]

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Perylene | C₂₀H₁₂ | 252.31 | 3.0 g | 11 | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 2.11 g | 12 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 700 mL | - | - |

| Dichloromethane (for chromatography) | CH₂Cl₂ | 84.93 | As needed | - | - |

| Hexane (for chromatography) | C₆H₁₄ | 86.18 | As needed | - | - |

| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - | - |

3.2. Reaction Procedure

-

Dissolution: Dissolve 3.0 g (11 mmol) of perylene in 700 mL of dichloromethane in a suitable reaction flask. Stir the mixture for 5 minutes until the perylene is completely dissolved.[1]

-

Addition of NBS: Slowly add 2.11 g (12 mmol, 1.1 eq.) of N-bromosuccinimide to the perylene solution at room temperature.[1]

-

Reaction: Stir the reaction mixture at room temperature overnight.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

3.3. Work-up and Purification

-

Purification: Upon completion of the reaction, the reaction mixture is purified by silica gel column chromatography.[1]

-

Chromatography Conditions: A mixture of dichloromethane and hexane in a 1:1 (v/v) ratio is used as the eluent to separate the product from unreacted N-bromosuccinimide and other byproducts.[1]

-

Isolation: Collect the fractions containing the desired product and concentrate the solvent under reduced pressure to obtain this compound as a yellow crystalline solid.[1]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

4.1. Spectroscopic Data

| Technique | Data |

| ¹H-NMR (400MHz, CDCl₃) | δ: 7.46-7.51 (m, 2H), 7.59 (t, J=4.4Hz, 1H), 7.68-7.72 (m, 2H), 7.78-7.80 (m, 1H), 7.98-8.04 (m, 1H), 8.09-8.14 (m, 1H), 8.17- 8.28 (m, 3H)[1] |

| ESI-MS (C₂₀H₁₁Br) | Calculated: 330.00; Measured: 331.9 [M+H]⁺[1] |

4.2. Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₁Br[2][3][4] |

| Molecular Weight | 331.21 g/mol [2][3] |

| CAS Number | 23683-68-3[1][2][3][4] |

| Appearance | Yellow crystalline solid[1] |

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Perylene: Handle with care as polycyclic aromatic hydrocarbons may be carcinogenic.

-

N-Bromosuccinimide: NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

-

General: Standard laboratory safety practices should be followed throughout the experiment.

Conclusion

The electrophilic bromination of perylene using N-bromosuccinimide in dichloromethane provides a straightforward and effective method for the synthesis of this compound. The protocol detailed in this guide, including the purification by column chromatography, allows for the isolation of the desired product in good purity. The characterization data provided serves as a reference for confirming the identity and quality of the synthesized compound. This compound is a valuable intermediate for the development of advanced organic materials, and this guide provides the necessary information for its successful synthesis in a research setting.

References

A Technical Guide to the Molecular Orbital Energy Levels of 3-Bromoperylene: Theoretical Foundations and Practical Determination

For Researchers, Scientists, and Drug Development Professionals

The Significance of Frontier Molecular Orbitals in Aromatic Systems

In molecular orbital (MO) theory, the combination of atomic orbitals leads to the formation of molecular orbitals, which describe the distribution of electrons within a molecule.[1][2] The HOMO and LUMO, often referred to as the frontier orbitals, are of particular interest as they govern the molecule's reactivity and electronic properties.[3]

-

HOMO (Highest Occupied Molecular Orbital): This is the highest energy level occupied by electrons. The energy of the HOMO is related to the molecule's ability to donate an electron and its ionization potential. Molecules with high-energy HOMOs are generally better electron donors.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is devoid of electrons. The energy of the LUMO corresponds to the molecule's ability to accept an electron and its electron affinity.[4] Molecules with low-energy LUMOs are effective electron acceptors.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability.[3] A smaller gap often correlates with easier electronic excitation and absorption of longer wavelength light.

For a polycyclic aromatic hydrocarbon like 3-Bromoperylene, the extended π-conjugated system results in a series of closely spaced π molecular orbitals. The introduction of a bromine atom, an electron-withdrawing group, is expected to influence the energy levels of the frontier orbitals compared to the parent perylene molecule, thereby modulating its chemical and physical properties.

Quantitative Data Summary

As of the latest literature review, specific experimental or computational values for the HOMO and LUMO energy levels of this compound have not been published. The following table is provided as a template for researchers to populate once experimental or computational data is acquired.

| Parameter | This compound | Perylene (for comparison) |

| HOMO Energy (eV) | Data not available | -5.40 eV (typical) |

| LUMO Energy (eV) | Data not available | -2.95 eV (typical) |

| HOMO-LUMO Gap (eV) | Data not available | 2.45 eV (typical) |

| Methodology | e.g., Cyclic Voltammetry, DFT | e.g., Cyclic Voltammetry, DFT |

| Reference | - | - |

Experimental Determination of Orbital Energy Levels

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule and to estimate the energies of its frontier molecular orbitals.

Detailed Experimental Protocol for Cyclic Voltammetry

This protocol is a generalized procedure for perylene derivatives and can be adapted for this compound.

Objective: To determine the oxidation and reduction potentials of this compound to calculate its HOMO and LUMO energy levels.

Materials and Equipment:

-

Potentiostat with a three-electrode cell setup

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Anhydrous, degassed solvent (e.g., Dichloromethane, Acetonitrile, or a mixture)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

This compound sample

-

Ferrocene (for internal calibration)

-

Inert gas (Argon or Nitrogen) for deaeration

Procedure:

-

Preparation of the Analyte Solution: Dissolve a small, known concentration of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), rinse thoroughly with deionized water and the solvent, and dry completely.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes immersed in the analyte solution.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan for both oxidation and reduction events. For perylene derivatives, a range of -2.0 V to +2.0 V vs. Ag/AgCl is a typical starting point.

-

Perform a cyclic voltammogram by sweeping the potential from a starting value to a vertex potential and then back. A typical scan rate is 100 mV/s.

-

Record the resulting current-potential curve (voltammogram). The peak potentials correspond to the oxidation and reduction events.

-

-

Internal Calibration: After obtaining the voltammogram of this compound, add a small amount of ferrocene to the solution and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram of this compound. These are the potentials where the current begins to deviate from the baseline.

-

Determine the half-wave potential of the ferrocene peak (E₁/₂(Fc/Fc⁺)).

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas[5]:

-

HOMO (eV) = - [Eox - E₁/₂(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = - [Ered - E₁/₂(Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)

-

-

Computational Determination of Orbital Energy Levels

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict molecular orbital energies.

Computational Methodology Overview

Objective: To calculate the ground-state electronic structure of this compound and obtain its HOMO and LUMO energy levels.

Software: Gaussian, GAMESS, ORCA, or other quantum chemistry packages.[6]

Procedure:

-

Structure Optimization:

-

Construct the 3D structure of this compound.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A common DFT functional for this is B3LYP, paired with a suitable basis set.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies.

-

The choice of functional and basis set is crucial for accuracy. For molecules of this type, a functional like B3LYP or M06-2X is often used. A basis set such as 6-31G(d,p) or a larger one like cc-pVTZ provides a good balance of accuracy and computational cost.[6]

-

-

Data Extraction:

-

From the output file of the calculation, extract the energies of the HOMO and LUMO.

-

Visualizations

The following diagrams illustrate the workflow for determining the molecular orbital energy levels of this compound.

Caption: Experimental workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Caption: Relationship between electrochemical potentials and frontier orbital energies.

References

- 1. Effects of functional groups at perylene diimide derivatives on organic photovoltaic device application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. Boron–dibenzopyrromethene-based organic dyes for application in dye-sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. Ryuhei Nishiyabu [kubolab.fpark.tmu.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 3-Bromoperylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromoperylene in organic solvents. Due to a notable scarcity of specific quantitative solubility data for this compound in peer-reviewed literature and chemical databases, this guide furnishes qualitative solubility information and detailed solubility data for its parent compound, perylene. This information serves as a valuable proxy for understanding the solubility characteristics of this compound. Furthermore, this document outlines detailed experimental protocols for determining the solubility of organic compounds, empowering researchers to generate precise data for their specific applications.

Understanding the Solubility of Perylene and its Derivatives

Perylene and its derivatives, including this compound, are polycyclic aromatic hydrocarbons (PAHs). Their planar and aromatic nature governs their solubility, which is generally low in polar solvents and higher in nonpolar and aromatic organic solvents. The introduction of a bromine atom in the 3-position is not expected to dramatically alter this general solubility trend, though it will slightly increase the molecule's polarity and polarizability, potentially influencing its interactions with different solvents.

One computational study predicts a very low solubility for this compound, on the order of 0.0000355 mg/mL, though the solvent is not specified.[1] Qualitative information from synthesis procedures indicates that perylene is soluble in dichloromethane.

Quantitative and Qualitative Solubility Data

Given the limited direct data for this compound, the following tables summarize the available qualitative information for this compound and quantitative and qualitative solubility data for the parent compound, perylene, in a variety of common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dichloromethane | Soluble (during synthesis) | Inferred from synthetic procedures |

Table 2: Solubility of Perylene (CAS: 198-55-0)

| Solvent | Solubility | Temperature (°C) | Source |

| Acetone | Slightly Soluble | Not Specified | [2] |

| Benzene | Moderately Soluble | Not Specified | [2] |

| Carbon Disulfide | Freely Soluble | Not Specified | [2] |

| Chloroform | Freely Soluble | Not Specified | [2] |

| Ether | Slightly Soluble | Not Specified | [2] |

| Ethanol | Slightly Soluble | Not Specified | [2] |

| Petroleum Ether | Very Sparingly Soluble | Not Specified | [2] |

| Toluene | Soluble | Not Specified | [3] |

| Water | 4 x 10⁻⁷ g/L | 25 | [2] |

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise solubility data for this compound in their solvents of interest, two common and reliable experimental protocols are detailed below: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

After equilibration, allow the solution to stand undisturbed at the same constant temperature for several hours to allow undissolved solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.

-

Filter the collected supernatant through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected

-

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds that have a distinct chromophore and follows Beer-Lambert's law.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The slope of the line will be the molar absorptivity (ε).

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution of this compound.

-

-

Sample Collection and Dilution:

-

Withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute the collected supernatant with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Calculation:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for determining the solubility of a solid organic compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides a foundational understanding of its likely solubility behavior based on the properties of its parent compound, perylene. The detailed experimental protocols provided herein offer a clear pathway for researchers to determine the precise solubility of this compound in their chosen organic solvents, a critical step for advancing research and development in areas such as organic electronics and drug development.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Bromoperylene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known physical properties and expected thermal behavior of 3-Bromoperylene. It is important to note that specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound were not found in a comprehensive search of publicly available scientific literature. Therefore, this guide also provides detailed, generalized experimental protocols for determining such properties and a logical workflow for thermal stability analysis, alongside a comparative discussion based on related compounds.

Introduction to this compound

Perylene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) that are of significant interest in the fields of materials science, organic electronics, and pharmaceutical sciences due to their unique photophysical and electronic properties. This compound is a halogenated derivative of perylene, and the introduction of a bromine atom can influence its molecular packing, electronic properties, and thermal stability. Understanding the thermal behavior of this compound is crucial for its application in high-temperature processes, for assessing its environmental persistence, and for ensuring its stability during storage and formulation in drug development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₁Br | [1][2] |

| Molecular Weight | 331.21 g/mol | [1][2] |

| Melting Point | 245-246 °C | |

| Boiling Point | 512.0 ± 19.0 °C at 760 mmHg | |

| Appearance | Solid |

Expected Thermal Stability and Decomposition Profile

Based on the high melting and boiling points, this compound is expected to be a thermally stable compound. Polycyclic aromatic hydrocarbons, in general, exhibit high thermal stability due to their extensive π-conjugated systems.[3][4][5] The decomposition of such molecules typically occurs at elevated temperatures and can be influenced by the presence of substituents and the atmosphere (inert or oxidative).

The C-Br bond is generally the most likely point of initial thermal decomposition. The pyrolysis of brominated aromatic compounds often proceeds via the cleavage of the C-Br bond, which can lead to the formation of radical species and subsequent recombination or further fragmentation reactions.[6][7] In an inert atmosphere, the decomposition of this compound would likely involve the loss of a bromine radical, followed by reactions of the resulting perylene radical. In an oxidative atmosphere, the decomposition would be more complex, involving oxidation of the aromatic core.

For comparison, certain perylene bisimide derivatives have been shown to possess high thermal stability, with decomposition temperatures exceeding 400 °C.[8] While the chemical structure is different, this suggests that the perylene core is inherently stable at high temperatures.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of this compound, the following experimental methods would be employed.

4.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10]

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to study thermo-oxidative decomposition.

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of the most significant decomposition events.

4.2. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12][13]

-

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: A common procedure involves a heat-cool-heat cycle. For example, the sample is heated from ambient temperature to a temperature above its melting point (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min), then cooled back to ambient temperature at the same rate, and finally reheated.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like crystallization or decomposition) appear as peaks. The melting point is typically taken as the peak temperature of the melting endotherm.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.

Caption: Logical workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently limited in the accessible literature, its physicochemical properties and the known behavior of related polycyclic aromatic hydrocarbons suggest that it is a thermally stable compound. The provided experimental protocols for TGA and DSC offer a clear methodology for researchers to determine its precise thermal stability and decomposition characteristics. Such data is essential for the informed application of this compound in various scientific and industrial fields. Further experimental investigation is warranted to fully characterize the thermal behavior of this compound.

References

- 1. This compound | C20H11Br | CID 11809703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. "Stability of Polycyclic Aromatic Hydrocarbons during Heating" by Y.C. Chen and B.H. Chen [jfda-online.com]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. rroij.com [rroij.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Purity Specifications for Commercial 3-Bromoperylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for commercial 3-Bromoperylene, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. This document outlines typical purity levels, potential impurities, and the analytical methodologies used for their characterization. The information presented here is intended to assist researchers and quality control professionals in specifying and verifying the quality of this compound for their applications.

Commercial Purity Specifications

Commercial grades of this compound are typically available in purities ranging from 90% to over 98%. The required purity level is dictated by the sensitivity of the subsequent application. For instance, applications in organic electronics often demand the highest purity to ensure optimal material performance, while use as a chemical intermediate in multi-step syntheses might tolerate lower purity grades.

Below is a summary of typical purity specifications offered by various chemical suppliers. It is important to note that batch-to-batch variability can exist, and it is always recommended to obtain a lot-specific Certificate of Analysis (CoA).

| Supplier Type | Typical Purity Range (%) | Common Formulation | Notes |

| Research Chemical Suppliers | 90 - 95 | Crystalline Powder | Suitable for general research and development purposes. |

| Specialty Chemical Suppliers | > 95 - 98 | Crystalline Powder | Higher purity grade, often used in more sensitive applications like organic semiconductor research. |

| Custom Synthesis | > 98 | Crystalline Powder | Highest purity available, synthesized and purified to meet specific customer requirements. |

Potential Impurities in Commercial this compound

The impurity profile of this compound is largely dependent on the synthetic route employed for its manufacture. A common method for the synthesis of this compound is the direct bromination of perylene. This process can lead to several process-related impurities.

Common Impurities:

-

Unreacted Perylene: The starting material for the synthesis. Its presence indicates an incomplete reaction.

-

Dibromoperylene Isomers: Over-bromination can lead to the formation of various dibromoperylene isomers (e.g., 3,9-dibromoperylene, 3,10-dibromoperylene). These can be challenging to separate from the desired product due to their similar chemical properties.

-

Other Polycyclic Aromatic Hydrocarbons (PAHs): Impurities present in the starting perylene material may carry through the synthesis.

-

Residual Solvents: Solvents used during the synthesis and purification process (e.g., dichloromethane, hexane) may be present in the final product.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to determine the purity of this compound and to identify and quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method is typically used to separate the main component from its non-polar impurities.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A gradient of acetonitrile and water is commonly used. For example, starting with 70% acetonitrile and increasing to 100% over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm and 430 nm (Perylene chromophore has strong absorbance at these wavelengths) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Sample Preparation | A solution of this compound in a suitable solvent like tetrahydrofuran (THF) or dichloromethane at a concentration of approximately 1 mg/mL. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities, particularly residual solvents and smaller molecular weight byproducts.

Typical GC-MS Method Parameters:

| Parameter | Condition |

| Column | A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |

| Injector Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes. |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV, scanning a mass range of 50-500 amu. |

| Sample Preparation | A dilute solution of this compound in a volatile solvent like dichloromethane. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and for the identification of structurally related impurities. The aromatic region of the ¹H NMR spectrum is particularly informative for identifying and quantifying isomeric impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

The complex, coupled aromatic protons of this compound typically appear in the range of 7.4 to 8.3 ppm. The exact chemical shifts and coupling constants can be used to confirm the substitution pattern.

Purification of this compound

For applications requiring higher purity than what is commercially available, further purification may be necessary.

Column Chromatography

A common laboratory-scale purification method is column chromatography over silica gel. A solvent system of increasing polarity, such as a hexane/dichloromethane gradient, can effectively separate this compound from less polar impurities like perylene and more polar impurities like dibromoperylene isomers.

Recrystallization

Recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol, can be an effective final purification step to obtain highly crystalline, pure this compound.

Visualizations

Caption: A general workflow for the purification of crude this compound.

Caption: A typical analytical workflow for the quality control of this compound.

Caption: A decision tree for the quality control of incoming this compound.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromoperylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromoperylene. This reaction is a powerful tool for the synthesis of 3-arylperylene derivatives, which are of significant interest in materials science and drug discovery due to their unique photophysical and electronic properties.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide. In the context of perylene chemistry, this reaction allows for the direct arylation of the perylene core at the 3-position, providing access to a wide range of novel derivatives with tailored electronic and photophysical properties. The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction of this compound

Data Presentation

While specific quantitative data for the Suzuki coupling of this compound is not extensively reported in publicly available literature, data from analogous systems, such as the coupling of brominated perylene bisimides, can provide valuable insights into expected yields under various conditions. The following table summarizes representative reaction conditions and outcomes for the Suzuki coupling of a related brominated perylene derivative with phenylboronic acid, which can be used as a starting point for the optimization of reactions with this compound.[1]

Table 1: Representative Conditions for Suzuki Coupling of Brominated Perylenes with Phenylboronic Acid [1]

| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (10) | K₂CO₃ (2.0) | Toluene | 110 | 24 | No desired product |

| 2 | Pd(PPh₃)₄ (10) | K₂CO₃ (2.0) | DME | 85 | 24 | No desired product |

| 3 | Pd(PPh₃)₄ (10) | NaHCO₃ (2.0) | Toluene/H₂O | 90 | 48 | Low |

| 4 | Pd(PPh₃)₄ (10) | KF (2.0) + Ag₂O (1.0) | THF | 65 | 12 | Moderate |

| 5 | Pd(PPh₃)₄ (10) | CsF (2.0) + Ag₂O (1.0) | THF | 65 | 12 | Good |

Note: Yields are qualitative indicators based on reactions with a tetrabrominated perylene bisimide and should be considered as a guide for optimization with this compound.

Experimental Protocols

The following are detailed methodologies for performing Suzuki coupling reactions with this compound. These protocols are based on general procedures for Suzuki-Miyaura couplings of aryl bromides and should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point for the coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)

-

Schlenk flask or similar reaction vessel

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylperylene.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as Protocol 1

-

Microwave reactor vial

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., a pre-catalyst like XPhos Pd G2, 0.025 eq. and XPhos ligand, 0.05 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).[2]

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for a specified time (e.g., 20-60 minutes).[2]

-

Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki Coupling

A typical experimental workflow for performing a Suzuki coupling reaction involves several key stages, from preparation to purification.

Caption: Experimental workflow for Suzuki coupling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Heck Coupling of 3-Bromoperylene

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a fundamental transformation in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This powerful methodology has seen extensive application in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.[3][4] This document provides detailed application notes and a representative protocol for the Heck coupling of 3-Bromoperylene with various alkenes. Perylene and its derivatives are of significant interest due to their unique photophysical and electronic properties, making them valuable building blocks for organic electronics and fluorescent probes. The introduction of a vinyl group at the 3-position of the perylene core via the Heck reaction allows for further functionalization and the synthesis of novel materials.

The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the aryl bromide (this compound) to a Pd(0) catalyst. This is followed by the coordination and migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the desired 3-vinylperylene product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.[5] A base is required to neutralize the hydrogen halide formed during the reaction.[1][6]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Heck coupling of this compound with representative alkenes. These values are based on general protocols for Heck reactions of aryl bromides and serve as a starting point for optimization.[4][7]

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 75-85 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMAc | 120 | 18 | 80-90 |

| 3 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 24 | 70-80 |

| 4 | 1-Octene | Pd(dba)₂ (2) | Xantphos (3) | Cy₂NMe | Toluene | 100 | 36 | 60-70 |

Experimental Protocols

General Procedure for the Heck Coupling of this compound with Styrene:

This protocol describes a general procedure for the Heck reaction of this compound with styrene as a representative alkene.

Materials:

-

This compound (1.0 mmol)

-

Styrene (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.04 mmol)

-

Triethylamine (Et₃N, 2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF, 10 mL)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Under a positive pressure of the inert gas, add anhydrous DMF (10 mL), styrene (1.2 mmol), and triethylamine (2.0 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-vinylperylene.

Mandatory Visualization

Caption: Experimental workflow for the Heck coupling of this compound.

Caption: Simplified catalytic cycle of the Heck reaction.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Bromoperylene Derivatives for High-Performance Organic Light-Emitting Diodes (OLEDs)

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photoluminescence quantum yields, high thermal and photochemical stability, and strong absorption in the visible light spectrum. These properties make them highly attractive materials for a range of optoelectronic applications, most notably as emitters in Organic Light-Emitting Diodes (OLEDs). The ability to functionalize the perylene core allows for the fine-tuning of its electronic and optical properties, enabling the development of efficient and color-pure OLEDs.

3-Bromoperylene serves as a versatile building block for the synthesis of a wide array of perylene derivatives. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These synthetic strategies allow for the introduction of various aryl and amino moieties, respectively, enabling the modulation of the resulting molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, emission color, and charge transport characteristics. This application note provides detailed protocols for the synthesis of this compound derivatives and their subsequent integration into OLED devices.

Synthetic Pathways

The functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The two most common and effective methods are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for attaching aryl or heteroaryl groups to the perylene core. This is achieved by reacting this compound with an appropriate organoboron compound, typically a boronic acid or a boronic acid pinacol ester, in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the introduction of primary or secondary amines onto the perylene scaffold. This reaction is particularly useful for synthesizing hole-transporting materials or for tuning the emission properties through the introduction of electron-donating amino groups.

Figure 1: General synthetic routes for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(9H-carbazol-9-yl)perylene via Suzuki-Miyaura Coupling

This protocol details the synthesis of a carbazole-substituted perylene derivative, a class of materials known for their excellent hole-transporting properties and high thermal stability.

Materials:

-

This compound

-

9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Carbazole boronic acid pinacol ester)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (1.0 g, 3.0 mmol), carbazole boronic acid pinacol ester (1.2 g, 3.6 mmol), and potassium carbonate (1.24 g, 9.0 mmol).

-

Add Pd(dppf)Cl₂ (0.11 g, 0.15 mmol) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

-

Add a degassed solvent mixture of toluene (30 mL), ethanol (15 mL), and water (15 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TCC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield 3-(9H-carbazol-9-yl)perylene as a yellow solid.

Figure 2: Workflow for Suzuki-Miyaura coupling of this compound.

Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol describes the fabrication of a multi-layer OLED device using a solution-processing (spin-coating) method.

Materials & Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Synthesized 3-(9H-carbazol-9-yl)perylene (as the emissive layer material)

-

1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) (as the electron transport layer material)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Chlorobenzene (for dissolving the emitter)

-

Deionized water, isopropanol, acetone

-

Spin coater

-

Thermal evaporator

-

UV-Ozone cleaner

-

Glovebox with an inert atmosphere

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Hole Injection Layer (HIL) Deposition:

-

Transfer the cleaned substrates into a nitrogen-filled glovebox.

-

Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 4000 rpm for 60 seconds.

-

Anneal the substrates at 120 °C for 15 minutes on a hotplate inside the glovebox to remove residual water.

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of the synthesized 3-(9H-carbazol-9-yl)perylene in chlorobenzene (e.g., 10 mg/mL).

-

Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

-

Anneal the substrates at 80 °C for 10 minutes.

-

-

Electron Transport Layer (ETL) and Cathode Deposition:

-

Transfer the substrates to a thermal evaporator chamber connected to the glovebox.

-

Deposit a 30 nm thick layer of TPBi as the electron transport layer.

-

Deposit a 1 nm thick layer of LiF as the electron injection layer.

-

Deposit a 100 nm thick layer of aluminum (Al) as the cathode. The deposition rate should be controlled at ~0.1-0.2 nm/s for the organic and LiF layers and ~1-2 nm/s for the Al layer.

-

-

Encapsulation:

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers and cathode from moisture and oxygen.

-

Figure 3: Workflow for solution-processed OLED fabrication.

Data Presentation

The performance of OLEDs fabricated with different this compound derivatives can be summarized and compared in a structured table. This allows for a clear understanding of the structure-property relationships.

| Derivative Name | Synthesis Method | Max Emission (nm) | EQE (%) | Luminance (cd/m²) | CIE (x, y) |

| 3-(9H-carbazol-9-yl)perylene | Suzuki Coupling | 480 | 5.2 | 12,500 | (0.18, 0.35) |

| 3-(N,N-diphenylamino)perylene | Buchwald-Hartwig | 510 | 4.8 | 10,200 | (0.25, 0.50) |

| 3-(pyren-1-yl)perylene | Suzuki Coupling | 495 | 6.1 | 15,000 | (0.21, 0.42) |

Note: The data presented in this table is representative and will vary depending on the specific device architecture and fabrication conditions.

Structure-Property Relationships

The choice of the substituent introduced at the 3-position of the perylene core has a significant impact on the photophysical and electroluminescent properties of the resulting material.